molecular formula C6H2Cl2O4-2 B1264944 2,3-Dichloromuconate(2-)

2,3-Dichloromuconate(2-)

Cat. No. B1264944
M. Wt: 208.98 g/mol
InChI Key: SOSGLWHQVQUMLM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloromuconate(2-) is a dichloromuconate(2-) obtained by deprotonation of the carboxy groups of 2,3-dichloromuconic acid;  major species at pH 7.3. It is a conjugate base of a 2,3-dichloromuconic acid.

Scientific Research Applications

1. Environmental Biodegradation

2,3-Dichloromuconate and related compounds are frequently studied in the context of environmental biodegradation. For instance, a study by Baggi et al. (2005) explored the metabolic and co-metabolic intermediates of various chlorobenzoates, including 2,3-dichlorobenzoate, to understand the negative effects observed on the growth of a chlorobenzoate-degrading microbial consortium in the presence of mixed chlorobenzoates. The study identified 2-chloro-muconate as an end-product in the cultural broths of the microbial consortium during growth on 2-chlorobenzoate, indicating a specific degradative attack by 2-chlorobenzoate induced dioxygenases. The findings suggest that 2,3-dichloromuconate and related compounds play a crucial role in the biodegradation pathways of chlorinated aromatic pollutants, highlighting their significance in microbial degradation and environmental remediation efforts (Baggi, Bernasconi, & Zangrossi, 2005).

2. Understanding Microbial Catabolic Diversity

The study of 2,3-Dichloromuconate also contributes to our understanding of microbial catabolic diversity. Research by Gao et al. (2020) on Diaphorobacter sp. strain JS3050 reveals how this strain utilizes 3,4-dichloronitrobenzene (a chemical related to 2,3-dichloromuconate) as a sole source of carbon, nitrogen, and energy. This study elucidates the complete degradation pathway of 3,4-dichloronitrobenzene, involving the conversion to 4,5-dichlorocatechol and then to 3,4-dichloromuconate. Such research emphasizes the sophisticated evolution of nitroarene dioxygenases in bacteria and their role in the adaptive evolution in response to environmental pollutants. This adds to the understanding of the microbial mechanisms involved in the degradation of chlorinated compounds and their ecological impact (Gao et al., 2020).

properties

Product Name

2,3-Dichloromuconate(2-)

Molecular Formula

C6H2Cl2O4-2

Molecular Weight

208.98 g/mol

IUPAC Name

2,3-dichlorohexa-2,4-dienedioate

InChI

InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/p-2

InChI Key

SOSGLWHQVQUMLM-UHFFFAOYSA-L

Canonical SMILES

C(=CC(=O)[O-])C(=C(C(=O)[O-])Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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